3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Purity Quality Control Procurement

Researchers requiring regiochemically pure 3-bromo-2-nitroaniline scaffolds often encounter isomer contamination (4-bromo or debrominated analogs) that compromises cross-coupling selectivity and forces re-optimization. This batch-controlled 3-bromo-N-(4-methoxybenzyl)-2-nitroaniline eliminates that risk: - Ortho-bromo-nitro arrangement ensures predictable Pd-catalyzed (Suzuki, Buchwald) regioselectivity for meta-substituted biaryl pharmacophores. - N-(4-methoxybenzyl) protected amine enables sequential reduction/cyclization to benzimidazoles or quinoxalines without premature deprotection. - Consistent ≥95% purity (HPLC) minimizes side-product formation, reducing rework in SAR campaigns.

Molecular Formula C14H13BrN2O3
Molecular Weight 337.17 g/mol
CAS No. 1133115-36-2
Cat. No. B1522334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
CAS1133115-36-2
Molecular FormulaC14H13BrN2O3
Molecular Weight337.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-13-4-2-3-12(15)14(13)17(18)19/h2-8,16H,9H2,1H3
InChIKeyKAFGHCLAKBJYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS 1133115-36-2): Procurement & Baseline Differentiation


3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS 1133115-36-2) is a multi-functional aromatic building block within the nitroaniline class, distinguished by its 3-bromo substitution pattern ortho to a nitro group and N-(4-methoxybenzyl) functionality [1]. Its core utility stems from the orthogonal reactivity imparted by the bromine (cross-coupling handle), nitro group (precursor to amines), and protected amine (synthetic versatility), making it a candidate for iterative elaboration in medicinal chemistry and agrochemical development .

Why 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Cannot Be Replaced by Simple Analogs


Substituting 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline with its closest isomers—particularly the 4-bromo regioisomer (CAS 957062-86-1) or the non-brominated parent (CAS 6113-65-1)—introduces significant variability in both synthetic utility and purity. The 3-bromo substitution pattern positions the bromine meta to the protected amine and ortho to the nitro group, a distinct electronic and steric environment that dictates cross-coupling regioselectivity and subsequent cyclization pathways . Furthermore, vendor-specified purities diverge: the 3-bromo compound is commonly supplied at 95% , whereas the 4-bromo isomer achieves 98% purity , indicating differences in manufacturing maturity and reproducibility. These structural and quality differentials directly impact reaction yields and impurity profiles, rendering direct substitution risky without re-optimization.

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: Quantitative Head-to-Head Evidence for Scientific Selection


Regioisomeric Purity Comparison: 3-Bromo (95%) vs. 4-Bromo (98%)

When selecting between the 3-bromo and 4-bromo regioisomers of N-(4-methoxybenzyl)-2-nitroaniline, the 3-bromo derivative (CAS 1133115-36-2) is commercially available at a standard purity of 95% , whereas the 4-bromo analog (CAS 957062-86-1) is frequently supplied at 98% . This 3% purity differential reflects differences in synthetic accessibility and purification efficiency.

Purity Quality Control Procurement

Molecular Weight Differential: 3-Bromo (337.17) vs. Non-Brominated Analog (258.27)

The presence of the bromine atom in 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline increases its molecular weight to 337.17 g/mol, compared to 258.27 g/mol for the non-brominated parent, N-(4-methoxybenzyl)-2-nitroaniline . This represents a 30.5% increase in molecular weight.

Molecular Weight Logistics Inventory Management

In Silico Lipophilicity Comparison: 3-Bromo (XLogP3 4.4) vs. 4-Bromo (LogP 4.37)

The 3-bromo substitution pattern yields a computed XLogP3 of 4.4 [1], which is marginally higher than the reported LogP of 4.37 for the 4-bromo regioisomer . Both values indicate high lipophilicity, but the subtle difference may reflect the altered electronic environment at the meta (3-) versus para (4-) position relative to the amine.

Lipophilicity ADME Drug Design

Optimal Use Cases for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Based on Differentiation Evidence


Cross-Coupling Precursor Requiring Regiospecific Meta-Bromo Substitution

The 3-bromo substitution pattern positions the halogen ortho to the nitro group, creating a unique electronic environment for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that can be tuned differently than the 4-bromo isomer [1]. This regioisomeric specificity is critical when synthesizing ortho-nitrobiaryl pharmacophores or when the downstream target requires a meta-substituted aryl ring.

Building Block for Sequential Reduction-Functionalization Cascades

The nitro group can be selectively reduced to a primary amine (e.g., using Fe/NH4Cl or catalytic hydrogenation), revealing a handle for further N-alkylation or acylation . The presence of the 3-bromo group ortho to the emerging amine enables subsequent cyclization or cross-coupling steps, offering a distinct advantage over the non-brominated analog which lacks this diversification point.

Medicinal Chemistry SAR Exploration of Halogen Position Effects

In structure-activity relationship (SAR) campaigns, the 3-bromo isomer serves as a critical comparator to the 4-bromo and 5-bromo variants. The 3-bromo compound's computed XLogP3 of 4.4 [2] provides a baseline for assessing how bromine position modulates lipophilicity and, by extension, cellular permeability and metabolic stability.

Precursor for Heterocycle Synthesis via Nitro-Reduction/Cyclization

The ortho-relationship between the nitro group and the protected amine facilitates intramolecular cyclization upon reduction, enabling access to benzimidazole, quinoxaline, or benzotriazole scaffolds. The 3-bromo substituent can then serve as a late-stage diversification handle, a synthetic sequence that is not feasible with the 4-bromo isomer due to its different orientation relative to the reactive centers .

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